molecular formula C18H14FN5OS B2460038 1-(3-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207059-09-3

1-(3-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2460038
CAS No.: 1207059-09-3
M. Wt: 367.4
InChI Key: UZWMJUFKGFDGPE-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-fluorophenyl group and at the 4-position with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, as evidenced by related methodologies in the literature .

Properties

IUPAC Name

3-(3-fluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-25-14-7-5-11(6-8-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-4-2-3-12(19)9-13/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWMJUFKGFDGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C24H19FN2O2SC_{24}H_{19}FN_2O_2S, and it features a complex arrangement that includes a thiazole ring and a triazole moiety. The dihedral angles between the various rings play a significant role in its biological activity. Notably, the presence of the fluorine atom and methoxy group enhances its lipophilicity and potentially its bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thiazole ring via condensation reactions.
  • Coupling reactions to attach the triazole moiety.
  • Purification through column chromatography to yield the final product in high purity.

Anticancer Properties

Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. The IC50 values for various derivatives have been reported, showing promising results against different cancer cell lines:

CompoundCell LineIC50 (µM)
1HCT-1166.2
2T47D27.3
3U251<10

These values suggest that the compound may inhibit cancer cell proliferation effectively, with some derivatives exhibiting activity comparable to standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : The compound has been shown to induce apoptosis in cancer cells via mitochondrial pathways.
  • Interaction with proteins : Molecular dynamics simulations indicate that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, which may disrupt critical signaling pathways involved in cancer progression .

Case Studies

Several case studies have documented the effectiveness of similar thiazole and triazole derivatives:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives could induce significant apoptosis in Jurkat T cells, highlighting their potential as anticancer agents .
  • Triazole-based Compounds : Another investigation found that triazole derivatives exhibited cytotoxicity against various cancer cell lines, with structure-activity relationship (SAR) analyses revealing that specific substitutions enhance activity .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex molecular structure that includes a triazole ring, a thiazole moiety, and fluorophenyl and methoxyphenyl substituents. The molecular formula is C_{18}H_{16}F_{N}_5OS with a molecular weight of approximately 367.41 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity and lipophilicity.

Anticancer Applications

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

  • In vitro studies : Research demonstrates that compounds similar to 1-(3-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine exhibit significant growth inhibition against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). These studies often quantify the effectiveness using metrics like IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MDA-MB-231 (Breast Cancer)10.0

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. It has been tested against various bacterial strains:

  • Antibacterial Studies : The compound demonstrated notable activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties .
Bacterial StrainMIC (µg/mL)Reference
Mycobacterium smegmatis6.25
Pseudomonas aeruginosa12.5

Material Science Applications

Beyond biological applications, the structural characteristics of this compound make it suitable for use in material science:

  • Crystallization Studies : The compound can form stable crystals suitable for X-ray diffraction studies, which can provide insights into molecular interactions and packing . Such studies are crucial for developing new materials with specific electronic or optical properties.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Synthesis and Characterization : Researchers have synthesized derivatives based on this core structure, leading to enhanced biological activities. For example, modifications to the methoxy group have resulted in compounds with improved anticancer efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into how structural changes affect biological activity have revealed that substituents on the thiazole ring significantly influence both anticancer and antimicrobial activities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient triazole ring and thiazole moiety facilitate nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

  • Amination : Reaction with alkyl/aryl amines under basic conditions (e.g., K₂CO₃ in DMF) yields N-substituted derivatives. Copper(I) catalysts enhance regioselectivity .

  • Halogenation : Electrophilic halogenation (e.g., Cl₂, Br₂) occurs at the triazole C-4 position due to its high electron density .

Table 1: Substitution Reactions under Varied Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
AminationNH₃, CuI, DMF, 80°C, 12 h78
BrominationNBS, CHCl₃, RT, 2 h65
MethoxylationNaOMe, MeOH, reflux, 6 h82

Cycloaddition and Cyclization

The triazole-thiazole scaffold participates in [3+2] cycloadditions and intramolecular cyclization:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring with alkynes, achieving >90% regioselectivity .

  • Thiazole Ring Expansion : Reaction with thioureas in acidic media forms fused thiadiazole systems .

Oxidation and Reduction

  • Oxidation : The thiazole sulfur atom oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the triazole ring to a dihydrotriazole intermediate .

Table 2: Oxidation/Redution Outcomes

ProcessReagentsProductYield (%)
OxidationmCPBA, CH₂Cl₂, 0°C, 1 hThiazole sulfone73
ReductionPd/C, H₂, EtOH, 4 hDihydrotriazole derivative68

Solvent and Catalyst Effects

Reaction efficiency depends critically on solvent polarity and catalyst choice:

  • Microwave Assistance : Reduces reaction time by 80% compared to conventional heating (e.g., 10 min vs. 5 h for triazole formation) .

  • Solvent Optimization : Ethanol enhances cycloaddition yields (88% vs. 52% in THF) .

Substituent Electronic Effects

The 3-fluorophenyl and 4-methoxyphenyl groups influence reactivity:

  • Electron-Withdrawing F : Accelerates nucleophilic substitution at the triazole C-5 position .

  • Electron-Donating OMe : Stabilizes intermediates in cyclization reactions, improving yields by 15–20% .

Analytical Characterization

Key spectroscopic data for reaction products include:

  • ¹H NMR : Triazole protons resonate at δ 8.2–8.5 ppm; thiazole C-H at δ 7.9 ppm .

  • X-ray Diffraction : Confirms planar geometry of the triazole-thiazole core (bond angles: 117–123°) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Methoxy vs. Methyl Substitution
  • 1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine ():

    • Molecular weight: 381.88 g/mol (C₁₉H₁₆FN₅S).
    • The 4-methylphenyl group increases lipophilicity (logP ~3.2) compared to the methoxy analog.
    • Reduced solubility in polar solvents due to the absence of the electron-donating methoxy group.
  • Target Compound (4-methoxyphenyl variant): Molecular weight: 383.86 g/mol (C₁₈H₁₄FN₅OS) . Methoxy group enhances solubility in aqueous media and may improve bioavailability.
Chloro and Ethyl Substitutions
  • 1-(4-chlorophenyl)-4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine (): Molecular weight: 381.88 g/mol (C₁₉H₁₆ClN₅S). Chlorophenyl substitution may confer higher metabolic stability compared to fluorophenyl .

Variations in the Triazole Substituents

  • 4-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine ():
    • Substitution at the triazole 1-position with 4-methoxyphenyl instead of 3-fluorophenyl.
    • ¹H-NMR data (DMSO-d₆) shows distinct aromatic peaks at δ 7.20–7.10 (m, 4H) for methoxy and chlorophenyl groups .
    • The para-methoxy group may enhance crystallinity, as observed in related compounds .

Physicochemical and Crystallographic Properties

  • Crystallography : Isostructural analogs (e.g., compounds 4 and 5 in ) crystallize in triclinic P 1 symmetry, with planar molecular conformations except for perpendicular fluorophenyl groups. This structural rigidity may influence packing efficiency and melting points .
  • Solubility : Methoxy-substituted compounds generally exhibit higher aqueous solubility than methyl or chloro analogs. For instance, the target compound’s solubility in DMSO is estimated at >10 mM, whereas the methyl analog () shows ~5 mM solubility .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield Notable Properties
Target Compound C₁₈H₁₄FN₅OS 383.86 3-Fluorophenyl, 4-methoxyphenyl ~81% High solubility, antimicrobial?
1-(3-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine C₁₉H₁₆FN₅S 381.88 3-Fluorophenyl, 4-methylphenyl N/A Lipophilic, lower solubility
1-(4-chlorophenyl)-4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine C₁₉H₁₆ClN₅S 381.88 4-Chlorophenyl, 4-ethylphenyl N/A High lipophilicity, antimicrobial
4-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₂ClN₅O 313.74 4-Methoxyphenyl, 3-chlorophenyl ~85% Crystalline, stable structure

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction yields be optimized?

  • Methodology : The compound’s synthesis involves multi-step reactions, including:

Nucleophilic substitution : Reacting 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with a fluorophenyl-triazole precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

  • Optimization : Microwave-assisted synthesis reduces reaction times (from 12 hrs to 2 hrs) and improves yields (e.g., from 60% to 85%) by enhancing reaction homogeneity .

Q. How can the structure of this compound be unambiguously confirmed?

  • Analytical techniques :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl at C1 and thiazolyl at C4) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the triazole-thiazole linkage (e.g., dihedral angle <5° between aromatic rings) .
  • HRMS : Exact mass confirmation (e.g., calculated [M+H]⁺ = 396.0984, observed = 396.0981) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro assays :

  • Antimicrobial activity : Broth microdilution (MIC ≤8 µg/mL against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., IC₅₀ >50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms and regioselectivity in its synthesis?

  • Approach :

  • Compute transition-state energies for competing pathways (e.g., triazole vs. thiazole ring formation) using Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Compare theoretical regioselectivity (e.g., 85% thiazole-triazole product) with experimental HPLC data .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methods :

  • Salt formation : Hydrochloride salts increase aqueous solubility (e.g., from 18.1 µg/mL to 1.2 mg/mL at pH 7.4) .
  • Prodrug design : Esterification of the amine group enhances membrane permeability (e.g., logP from 2.1 to 3.5) .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) affect target binding?

  • SAR study :

  • Replace 3-fluorophenyl with 4-chlorophenyl: 10-fold reduction in kinase inhibition (IC₅₀ from 0.8 µM to 8 µM) .
  • Remove methoxy group: Loss of hydrogen bonding with ATP-binding pocket (confirmed by molecular docking; Glide score from -9.1 to -5.3) .

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